1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Vue d'ensemble

Description

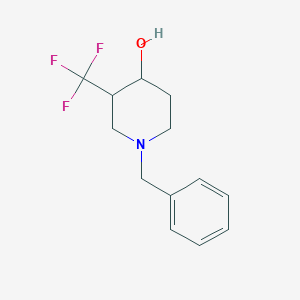

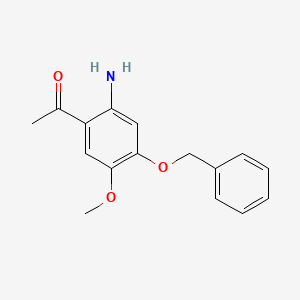

“1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H16F3NO . It has a molecular weight of 259.26700 .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is represented by the InChI code: 1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 .Applications De Recherche Scientifique

Pharmacology

In pharmacology, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is explored for its potential as a building block for the synthesis of various pharmacologically active compounds. Its trifluoromethyl group is particularly of interest due to its ability to improve the bioavailability and metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its piperidine core is a common motif in many organic molecules, and the presence of the benzyl and trifluoromethyl groups allows for further functionalization through various organic reactions .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is utilized for the design of new drug candidates. It can be modified to create derivatives with potential antiviral, antibacterial, or antipsychotic activities. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their biological targets .

Chemical Engineering

Chemical engineers may use 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in process development and optimization. Its stable structure under various conditions makes it suitable for large-scale synthesis and production of fine chemicals .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially in systems where piperidine-based structures are substrates or inhibitors of enzymes. It can help in understanding the role of fluorinated compounds in biological systems .

Materials Science

The inclusion of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in materials science research could lead to the development of new materials with unique properties, such as enhanced durability or chemical resistance, due to the presence of the trifluoromethyl group .

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFZOQIFUMKHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)